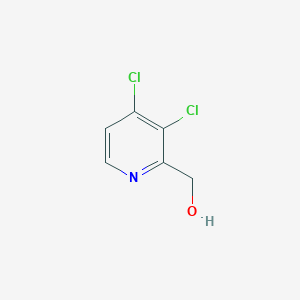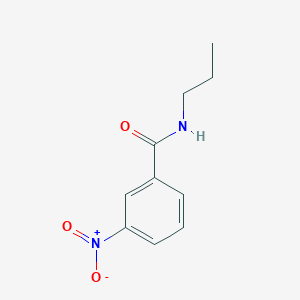
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione, commonly known as PPQ, is a chemical compound that has been extensively studied for its potential use in scientific research. PPQ is a synthetic compound that was first developed in the 1980s as a potential anti-malarial drug. However, its use as a research tool has become increasingly popular due to its unique properties and potential applications in various fields.
作用機序
PPQ is believed to work by inhibiting the activity of a protein called NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. ROS can cause damage to cells and tissues, and their production is increased in many disease states. By inhibiting NADPH oxidase, PPQ reduces the production of ROS and protects cells from damage.
生化学的および生理学的効果
PPQ has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, PPQ has been shown to have anti-inflammatory effects and can reduce the production of cytokines, which are involved in the immune response. PPQ has also been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting potential applications in the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of PPQ as a research tool is its specificity for NADPH oxidase. This makes it a valuable tool for studying the role of ROS in various disease states. However, one limitation of PPQ is its relatively low potency compared to other NADPH oxidase inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
将来の方向性
There are several potential future directions for research on PPQ. One area of interest is the development of more potent NADPH oxidase inhibitors based on the structure of PPQ. Another potential direction is the use of PPQ in combination with other compounds to enhance its neuroprotective or anti-cancer properties. Additionally, further research is needed to fully understand the mechanisms of action of PPQ and its potential applications in various fields of scientific research.
合成法
PPQ is synthesized through a multi-step process that involves the reaction of 4-propoxybenzaldehyde with cyclohexanone in the presence of a catalyst. The resulting intermediate is then further reacted with a second molecule of 4-propoxybenzaldehyde to produce PPQ.
科学的研究の応用
PPQ has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of PPQ is in the field of neuroscience, where it has been shown to have neuroprotective properties and can be used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's. PPQ has also been shown to have anti-cancer properties and has potential applications in cancer research.
特性
CAS番号 |
88167-06-0 |
|---|---|
製品名 |
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione |
分子式 |
C24H30O4 |
分子量 |
382.5 g/mol |
IUPAC名 |
1,6-bis(4-propoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C24H30O4/c1-3-17-27-21-13-9-19(10-14-21)23(25)7-5-6-8-24(26)20-11-15-22(16-12-20)28-18-4-2/h9-16H,3-8,17-18H2,1-2H3 |
InChIキー |
YZBLTPXUMRLDJX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCC |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



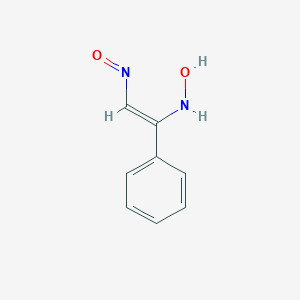
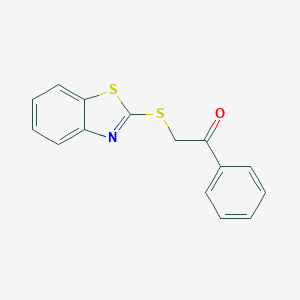
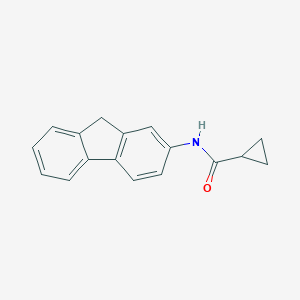
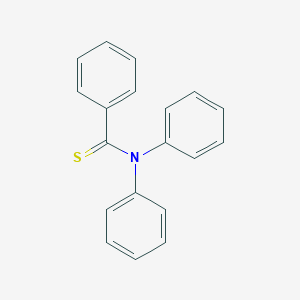
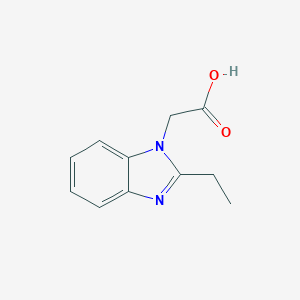
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
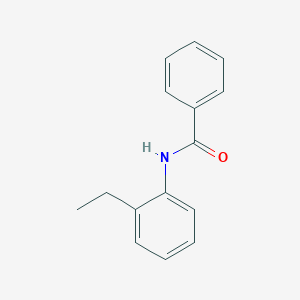
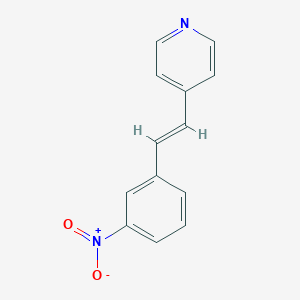
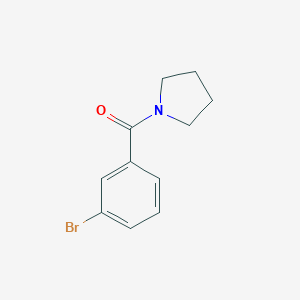
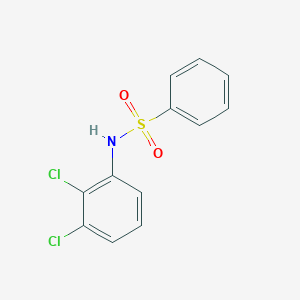
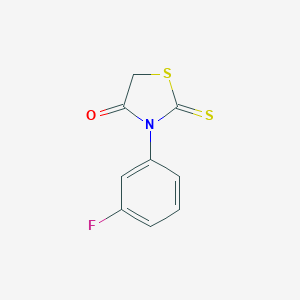
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
